molecular formula C19H30N4OS B5536563 (4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one

カタログ番号 B5536563
分子量: 362.5 g/mol
InChIキー: LJEQNMULAYYTRG-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H30N4OS and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.21403277 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

A study on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, closely related chemical structures, revealed their potential antitumor activity. The compounds showed remarkable activity against 57 cancer cell lines, highlighting the compound's relevance in cancer research and its potential as a therapeutic agent (Insuasty et al., 2013).

Osteoporosis Treatment

Research on nonpeptide αvβ3 antagonists discovered potent and selective antagonists within similar chemical structures, showing significant promise for the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and efficacy in an in vivo model of bone turnover (Coleman et al., 2004).

Alzheimer's Disease

A novel class of 2,4-disubstituted pyrimidines was designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease. This research indicates the potential of chemical structures with pyrimidine cores in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).

Water Oxidation Catalysts

A study on a new family of Ru complexes, incorporating naphthyridin derivatives as bridging ligands, demonstrated their application in water oxidation. This research provides insight into the compound's utility in catalysis and its potential for environmental and energy-related applications (Zong & Thummel, 2005).

Antimicrobial Activity

Research involving novel chromeno[2,3-d]pyrimidin-8-amine derivatives, synthesized through multi-component reactions, showed significant antibacterial activity. This highlights the relevance of such compounds in developing new antimicrobial agents (Kanakaraju et al., 2012).

Protein Tyrosine Kinase Inhibition

Compounds within the naphthyridin class have shown potential as selective inhibitors of protein tyrosine kinases, with applications in cancer therapy. These inhibitors demonstrate the compound's potential in targeted cancer treatments (Thompson et al., 2000).

Biomedical Applications Overview

A comprehensive review on 1,6-naphthyridin-2(1H)-ones synthesized for biomedical applications covers a broad range of therapeutic areas, including cancer, osteoporosis, Alzheimer's disease, water oxidation catalysis, antimicrobial activity, and enzyme inhibition. This highlights the compound's versatility and potential impact across various scientific and medical fields (Oliveras et al., 2021).

特性

IUPAC Name

(4aS,8aR)-1-(3-methylbutyl)-6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c1-13(2)7-10-23-16-8-9-22(12-15(16)5-6-18(23)24)17-11-14(3)20-19(21-17)25-4/h11,13,15-16H,5-10,12H2,1-4H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQNMULAYYTRG-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC3C(C2)CCC(=O)N3CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。